molecular formula C17H25NO4S B2823269 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2415602-16-1

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No. B2823269
CAS RN: 2415602-16-1
M. Wt: 339.45
InChI Key: CDOVGFBLBXWYKA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide, also known as DMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTM is a thiazolidine-based compound that has been synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer and inflammation. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce apoptosis and cell cycle arrest in cancer cells. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has also been shown to have a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological effects. In addition, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide. One area of research is to further elucidate its mechanism of action and biological effects. This could lead to the development of new drugs that target cancer and inflammation. Another area of research is to study the safety and efficacy of 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide in animal models, which could lead to clinical trials in humans. In addition, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide could be used as a building block for the synthesis of new materials with unique properties. Overall, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has shown promise as a versatile compound with potential applications in various fields.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 3,4-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 4-methoxythiophenol in the presence of acetic acid to form 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide. The final product is then purified using column chromatography.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has shown potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In drug discovery, 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been studied as a potential lead compound for the development of new drugs. It has been shown to have a broad spectrum of biological activities, making it a promising candidate for drug development. 2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has also been studied for its potential applications in material science. It has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-20-14-5-4-13(10-15(14)21-2)11-16(19)18-12-17(22-3)6-8-23-9-7-17/h4-5,10H,6-9,11-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVGFBLBXWYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCSCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide

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